N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antihistaminic Activity
Compounds with the triazoloquinazolinone core have been synthesized and evaluated for their H1-antihistaminic activity. Alagarsamy et al. (2009) reported the synthesis of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, particularly 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed potential as a new class of H1-antihistaminic agents with minimal sedation effects compared to chlorpheniramine maleate (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Anticancer and Antimicrobial Activities
Driowya et al. (2016) investigated triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. They found that specific derivatives, notably the 3-hydroxy-4-methoxy variants, are potent inhibitors of tubulin assembly and exhibit significant anticancer activity across a range of cancer cell lines, highlighting their potential as anticancer agents (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, evaluating their antimicrobial activity. These compounds showcased promising antimicrobial properties, supporting their potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Molecular Mechanisms and Pharmacological Investigations
The synthesis and reactivity of triazolo-annelated quinazolines have been explored, providing insights into their potential pharmacological applications through various molecular modifications. This research underlines the versatility of the triazoloquinazolinone scaffold in generating diverse derivatives with potential therapeutic applications (Al-Salahi, 2010).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-34-22-14-8-6-12-20(22)27-23(32)17-35-26-29-28-25-30(16-15-18-9-3-2-4-10-18)24(33)19-11-5-7-13-21(19)31(25)26/h2-14H,15-17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVXFKKNMYDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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